molecular formula C15H22N2O3 B7056086 2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide

2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B7056086
M. Wt: 278.35 g/mol
InChI Key: KIBKISDWYIIDFB-UHFFFAOYSA-N
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Description

2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine ring: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced.

    Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves forming the amide bond, which can be achieved using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxolane ring.

    Reduction: Reduction reactions could target the amide bond or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a different position of the pyridine ring.

    2-methoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide: Similar but with a tetrahydrofuran ring instead of oxolane.

Uniqueness

The unique combination of the methoxy group, oxolane ring, and pyridine ring in 2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-methoxy-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-12(19-2)15(18)17(11-14-4-3-9-20-14)10-13-5-7-16-8-6-13/h5-8,12,14H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBKISDWYIIDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CCCO1)CC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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